molecular formula C6H10F3NO B12340182 2-Methyl-3-(trifluoromethyl)morpholine

2-Methyl-3-(trifluoromethyl)morpholine

Cat. No.: B12340182
M. Wt: 169.14 g/mol
InChI Key: FQYGBPAJFYLRIB-UHFFFAOYSA-N
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Description

2-Methyl-3-(trifluoromethyl)morpholine is a chemical compound that belongs to the class of morpholine derivatives. Morpholine is a six-membered heterocyclic compound containing both oxygen and nitrogen atoms. The trifluoromethyl group (-CF3) attached to the morpholine ring imparts unique chemical properties to the compound, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-3-(trifluoromethyl)morpholine typically involves the reaction of 2-methyl-3-trifluoromethylaniline with ethylene oxide under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium hydroxide, which facilitates the ring closure to form the morpholine structure .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity of the final product. The reaction mixture is typically heated to a specific temperature and maintained under controlled conditions to achieve the desired conversion .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-3-(trifluoromethyl)morpholine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced forms of the compound, and substituted morpholine derivatives with different functional groups .

Scientific Research Applications

2-Methyl-3-(trifluoromethyl)morpholine has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: Employed in the study of enzyme mechanisms and as a probe in biochemical assays.

    Medicine: Investigated for its potential therapeutic properties, including its role as an intermediate in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of agrochemicals, polymers, and other industrial chemicals

Mechanism of Action

The mechanism of action of 2-Methyl-3-(trifluoromethyl)morpholine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. It can inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with specific binding sites .

Comparison with Similar Compounds

Similar Compounds

  • 2-Methyl-3-(trifluoromethyl)aniline
  • 3-Methyl-2-(trifluoromethyl)morpholine
  • 2-(Trifluoromethyl)morpholine

Uniqueness

2-Methyl-3-(trifluoromethyl)morpholine is unique due to the presence of both the trifluoromethyl group and the morpholine ring. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it valuable in various applications. Compared to similar compounds, it offers a balance of lipophilicity and reactivity, which is advantageous in both research and industrial settings .

Properties

Molecular Formula

C6H10F3NO

Molecular Weight

169.14 g/mol

IUPAC Name

2-methyl-3-(trifluoromethyl)morpholine

InChI

InChI=1S/C6H10F3NO/c1-4-5(6(7,8)9)10-2-3-11-4/h4-5,10H,2-3H2,1H3

InChI Key

FQYGBPAJFYLRIB-UHFFFAOYSA-N

Canonical SMILES

CC1C(NCCO1)C(F)(F)F

Origin of Product

United States

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